molecular formula C21H20ClNO2 B11945596 N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide CAS No. 618400-77-4

N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide

Cat. No.: B11945596
CAS No.: 618400-77-4
M. Wt: 353.8 g/mol
InChI Key: UUCWVOAWVAJLEA-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group attached to a phenyl ring, a chlorophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide typically involves the reaction of 4-butylaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the furan ring. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-chlorobenzamide
  • N-(4-butylphenyl)-5-(2-methylphenyl)-2-furamide
  • N-(4-butylphenyl)-5-(2-bromophenyl)-2-furamide

Uniqueness

N-(4-butylphenyl)-5-(2-chlorophenyl)-2-furamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

618400-77-4

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

N-(4-butylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C21H20ClNO2/c1-2-3-6-15-9-11-16(12-10-15)23-21(24)20-14-13-19(25-20)17-7-4-5-8-18(17)22/h4-5,7-14H,2-3,6H2,1H3,(H,23,24)

InChI Key

UUCWVOAWVAJLEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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